Pencitabine

Colorectal Carcinoma Cytotoxicity Assay Fluoropyrimidine Antimetabolite

Pencitabine (CAS 2249843-29-4) is an orally bioavailable synthetic fluoropyrimidine nucleoside analogue, engineered as a hybrid of the established anticancer drugs capecitabine and gemcitabine. Its molecular design incorporates structural features from both parent compounds to prevent metabolic conversion to the toxic 5‑fluorouracil (5‑FU) metabolite while preserving potent DNA‑directed cytotoxicity.

Molecular Formula C15H20F3N3O6
Molecular Weight 395.33 g/mol
Cat. No. B11935330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePencitabine
Molecular FormulaC15H20F3N3O6
Molecular Weight395.33 g/mol
Structural Identifiers
SMILESCCCCCOC(=O)NC1=NC(=O)N(C=C1F)C2C(C(C(O2)CO)O)(F)F
InChIInChI=1S/C15H20F3N3O6/c1-2-3-4-5-26-14(25)20-11-8(16)6-21(13(24)19-11)12-15(17,18)10(23)9(7-22)27-12/h6,9-10,12,22-23H,2-5,7H2,1H3,(H,19,20,24,25)/t9-,10-,12-/m1/s1
InChIKeyIDIHZLQYTCQIDY-CKYFFXLPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pencitabine (Pen) – Rationally Designed Fluoropyrimidine Hybrid Prodrug for Oncology Research Procurement


Pencitabine (CAS 2249843-29-4) is an orally bioavailable synthetic fluoropyrimidine nucleoside analogue, engineered as a hybrid of the established anticancer drugs capecitabine and gemcitabine [1]. Its molecular design incorporates structural features from both parent compounds to prevent metabolic conversion to the toxic 5‑fluorouracil (5‑FU) metabolite while preserving potent DNA‑directed cytotoxicity . Pencitabine is supplied as a research‑grade compound (purity ≥98%) for in vitro and in vivo experimental applications and is not approved for human therapeutic use [1].

Pencitabine Procurement Rationale – Why Fluoropyrimidine Class Substitution Risks Experimental Failure


Fluoropyrimidine antimetabolites display extreme variability in metabolic activation pathways, enzyme inhibition profiles, and off‑target toxicity liabilities that preclude simple interchangeability in research models. For instance, capecitabine requires sequential enzymatic conversion to 5‑FU, which introduces well‑documented risk of fatal dihydropyrimidine dehydrogenase (DPD) deficiency‑related toxicity and dose‑limiting incorporation into RNA [1]. Conversely, gemcitabine targets ribonucleotide reductase (RR) and DNA polymerases but lacks oral bioavailability and is rapidly deaminated to an inactive metabolite [2]. Pencitabine was designed to circumvent both sets of liabilities by preserving oral activity while avoiding 5‑FU generation and engaging additional DNA repair targets not addressed by either parent drug [1]. Thus, experimental replacement of pencitabine with capecitabine, gemcitabine, or 5‑FU would alter the observed cytotoxicity, in vivo efficacy, toxicity profile, and mechanistic readouts, rendering cross‑study comparisons unreliable and procurement of the correct analog essential for reproducible results.

Pencitabine Head‑to‑Head Quantitative Differentiation Against Capecitabine and Gemcitabine – Procurement Decision Evidence


Pencitabine Exhibits 92‑Fold Greater Cytotoxicity than Capecitabine in Colorectal Cancer Cells with Comparable Potency to Gemcitabine

In head‑to‑head 72‑hour MTT cytotoxicity assays against human HCT‑116 colorectal carcinoma cells, pencitabine achieved an IC₅₀ of 0.37 ± 0.13 μM, whereas the parent compound capecitabine required a 92‑fold higher concentration (34.2 ± 1.5 μM) to produce equivalent inhibition [1]. Against KG‑1 acute myelogenous leukemia cells, pencitabine displayed an IC₅₀ of 0.13 ± 0.011 μM, 68‑fold more potent than capecitabine (8.9 ± 1.5 μM) and only ~7‑fold less potent than the highly active comparator gemcitabine (0.018 μM) [1].

Colorectal Carcinoma Cytotoxicity Assay Fluoropyrimidine Antimetabolite

Pencitabine Demonstrates Oral Antitumor Efficacy with 40% Tumor Growth Inhibition in HCT‑116 Xenograft Model

In a subcutaneous HCT‑116 human colorectal carcinoma xenograft model in athymic nude mice, daily oral administration of pencitabine at 25 mg/kg for 26 days resulted in approximately 40% inhibition of tumor growth relative to vehicle‑treated controls [1]. While the study used capecitabine (100 μM) as a positive control, quantitative efficacy data for the comparator were not reported, precluding direct potency comparison. Nevertheless, the demonstration of oral antitumor activity confirms that the structural redesign preserved the critical prodrug advantage of capecitabine.

Xenograft Tumor Model Oral Bioavailability In Vivo Antitumor Activity

Pencitabine Prodrug Moiety Reduces Systemic Toxicity by 10‑Fold Compared to Free Nucleoside Form

Comparative toxicity evaluation in mice revealed that pencitabine (prodrug) exhibits approximately 10‑fold lower systemic toxicity than its free nucleoside parent compound, F3dCyd, as assessed by body weight loss and time‑to‑death endpoints [1]. This differential toxicity profile is attributed to the carbamate prodrug side chain inherited from capecitabine, which modulates absorption, distribution, and metabolic activation kinetics to reduce acute toxicity while preserving antitumor activity [1].

Toxicity Profile Maximum Tolerated Dose Prodrug Design

Pencitabine Engages Dual Ribonucleotide Reductase (RR) and Thymidylate Synthase (TS) Inhibition with 15‑Fold Differential dTTP/dUTP Pool Modulation Relative to Gemcitabine

Mechanistic deoxynucleoside triphosphate (dNTP) pool analysis in HeLa cells revealed that pencitabine's active metabolite (F3dCyd) and gemcitabine both deplete dATP pools to similarly undetectable levels (~3% of control), indicative of potent ribonucleotide reductase (RR) inhibition [1]. However, the two compounds produced divergent effects on dTTP/dUTP ratios: gemcitabine yielded a ratio of 14.7, whereas F3dCyd produced a ratio of 0.97—a 15‑fold differential [1]. This disparity reflects stronger thymidylate synthase (TS) inhibition by F3dCyd, a target minimally engaged by gemcitabine's metabolites [1].

Nucleotide Metabolism Enzyme Inhibition DNA Synthesis Interference

Pencitabine's Unique Cytidine‑Derived Nucleotide Metabolites Enable Inhibition of DNA Glycosylases and DNA Methyltransferase Not Achieved by Parent Drugs

Unlike capecitabine, which is obligatorily deaminated during metabolic activation and cannot generate cytosine‑based nucleotides, pencitabine retains a cytidine‑derived nucleoside scaffold that yields intracellular cytosine nucleotide metabolites in addition to uracil nucleotide metabolites [1]. Based on detailed mechanistic analysis and literature precedents, the authors hypothesize that these cytosine‑based nucleotides may inhibit DNA glycosylases involved in base excision repair (BER) and DNA (cytosine‑5)-methyltransferase (DNMT) involved in epigenetic regulation—two additional mechanisms not shown by either capecitabine or gemcitabine [1]. Experimental verification of these proposed activities remains outstanding.

Base Excision Repair DNA Methyltransferase Epigenetic Regulation

Pencitabine Resists Thymidine Phosphorylase‑Mediated Cleavage to 5‑FU, Validating Rational Design to Eliminate Fluoropyrimidine Catabolic Toxicity

Spectrophotometric enzyme assays demonstrated that F3dUrd, the uracil nucleotide metabolite of pencitabine, is completely resistant to cleavage by thymidine phosphorylase (TP) with an initial velocity of 0.000 ΔOD₂₉₀/min at 0.5 mM substrate concentration [1]. In contrast, the TP substrates 5′‑dFUrd and FdUrd (metabolites of capecitabine and floxuridine, respectively) were efficiently cleaved with velocities of 0.068 ± 0.004 and 0.126 ± 0.003 ΔOD₂₉₀/min, respectively [1]. F3dUrd was able to competitively bind TP (reducing 5′‑dFUrd cleavage velocity from 0.068 to 0.032 ± 0.001) but remained uncleaved, confirming that the structural modification prevents metabolic generation of 5‑FU [1].

Metabolic Stability Thymidine Phosphorylase 5‑Fluorouracil Avoidance

Pencitabine High‑Impact Research Application Scenarios – Where This Compound Delivers Unique Experimental Value


Oral Fluoropyrimidine Studies Requiring Potency Intermediate Between Capecitabine and Gemcitabine

Researchers conducting in vitro cytotoxicity or in vivo xenograft experiments with orally administrable fluoropyrimidines can employ pencitabine when capecitabine's low potency (IC₅₀ ~34 μM in HCT‑116) is insufficient to produce meaningful growth inhibition, yet gemcitabine's requirement for parenteral administration or its extreme potency (IC₅₀ ~0.05 μM) complicates dose‑response interpretation. Pencitabine's oral activity and intermediate IC₅₀ values (0.13‑0.37 μM) fill this experimental gap [1].

Mechanistic Dissection of Dual RR/TS Inhibition and DNA Repair Pathway Interrogation

Pencitabine is uniquely suited for studies investigating the combined inhibition of ribonucleotide reductase (RR) and thymidylate synthase (TS), as its active metabolites simultaneously deplete dATP pools (~97% reduction) and modulate dTTP/dUTP ratios (0.97) in a manner distinct from gemcitabine (dTTP/dUTP ratio = 14.7) [1]. Additionally, the compound's hypothesized inhibition of DNA glycosylases (BER pathway) and DNA methyltransferase (DNMT) provides a basis for exploring fluoropyrimidine effects on DNA repair and epigenetic regulation not accessible with either parent drug [1].

In Vivo Toxicity‑Sparing Long‑Term Dosing Regimens in Murine Oncology Models

Investigators requiring extended oral dosing schedules (e.g., 26‑day treatment periods) for sustained antitumor effect assessment can benefit from pencitabine's ~10‑fold lower systemic toxicity relative to its free nucleoside form [1]. This reduced toxicity profile enables the administration of efficacious doses (25 mg/kg) without the dose‑limiting body weight loss or premature mortality observed with less optimized fluoropyrimidine analogs [1].

5‑FU‑Independent Fluoropyrimidine Mechanism Studies

For research programs seeking to decouple fluoropyrimidine cytotoxicity from 5‑fluorouracil generation and RNA incorporation artifacts, pencitabine provides a validated tool compound. Its metabolite F3dUrd is completely resistant to thymidine phosphorylase cleavage (initial velocity = 0.000 ΔOD₂₉₀/min vs. 0.068‑0.126 for comparator substrates), ensuring that observed biological effects are attributable to DNA‑directed mechanisms rather than confounding 5‑FU‑mediated pathways [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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